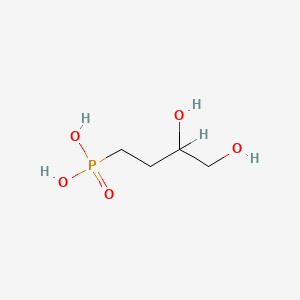
3,4-Dihydroxybutyl-1-phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxybutyl-1-phosphonic acid is a phosphonic acid derivative characterized by the presence of two hydroxyl groups and a phosphonic acid group attached to a butyl chain. This compound is of interest due to its structural similarity to glycerol-3-phosphate, making it a valuable analog in biochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroxybutyl-1-phosphonic acid can be achieved through several methods. One common approach involves the reaction of 3,4-dihydroxybutyl alcohol with phosphorous acid under acidic conditions. The reaction typically proceeds as follows:
Reactants: 3,4-dihydroxybutyl alcohol and phosphorous acid.
Conditions: Acidic medium, often using hydrochloric acid as a catalyst.
Procedure: The reactants are mixed and heated to promote the formation of the phosphonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods One such method is the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydroxybutyl-1-phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The phosphonic acid group can be reduced to form phosphinic acid derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products Formed
Oxidation: Formation of 3,4-dioxobutyl-1-phosphonic acid.
Reduction: Formation of 3,4-dihydroxybutyl-1-phosphinic acid.
Substitution: Formation of halogenated or alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Biochemical Research
3,4-Dihydroxybutyl-1-phosphonic acid serves as an important analog of glycerol-3-phosphate in metabolic studies. It is utilized to investigate enzyme interactions and metabolic pathways, particularly in the context of lipid biosynthesis.
Case Study: Inhibition of Cardiolipin Synthesis
A study demonstrated that the addition of this compound to Bacillus subtilis cultures inhibited the synthesis of cardiolipin, indicating its potential as a tool for studying phospholipid metabolism. The compound blocked cardiolipin production when introduced to cells lacking an energy source, highlighting its role as a competitive inhibitor of enzymes involved in this pathway .
Microbiology
The compound has been investigated for its effects on bacterial growth and metabolism. Specifically, it has shown potential in inhibiting the growth of Escherichia coli, suggesting applications in microbial control and antibiotic development.
Case Study: Effects on Bacterial Metabolism
Research indicated that when E. coli was exposed to varying concentrations of this compound, there was a significant reduction in growth rates compared to control groups. This suggests that the compound could be further explored for its antimicrobial properties .
Pharmacological Applications
In pharmacology, this compound is being explored for its bioactive properties, particularly as a potential therapeutic agent.
Case Study: Antiviral Activity
Preliminary studies have suggested that phosphonic acids can inhibit viral DNA polymerases, thereby affecting viral replication. The structural modifications provided by this compound may enhance its efficacy against certain viral infections .
Material Science
The unique properties of this compound make it valuable in material science for synthesizing novel materials with specific functionalities due to its phosphonic acid group.
Applications in Coatings and Adhesives
Research indicates that incorporating phosphonic acids into polymer matrices can improve adhesion properties and enhance resistance to environmental degradation. This application is particularly relevant in developing coatings for various industrial uses .
Wirkmechanismus
The mechanism of action of 3,4-dihydroxybutyl-1-phosphonic acid involves its interaction with enzymes involved in glycerol-3-phosphate metabolism. It acts as a competitive inhibitor for enzymes such as glycerol-3-phosphate dehydrogenase and acyl coenzyme A:glycerol-3-phosphate acyltransferase . By mimicking the natural substrate, it interferes with the normal metabolic processes, leading to altered phospholipid synthesis and cell growth inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydroxypropyl-1-phosphonic acid: A three-carbon analog with similar inhibitory effects on bacterial growth.
Glycerol-3-phosphate: The natural substrate for enzymes involved in glycerol metabolism.
Phosphatidylglycerol phosphate: A related phospholipid intermediate in bacterial cell membranes.
Uniqueness
3,4-Dihydroxybutyl-1-phosphonic acid is unique due to its four-carbon structure, which provides distinct steric and electronic properties compared to its three-carbon analogs. This uniqueness allows it to interact differently with metabolic enzymes, making it a valuable tool for studying specific biochemical pathways.
Eigenschaften
CAS-Nummer |
37636-10-5 |
|---|---|
Molekularformel |
C4H11O5P |
Molekulargewicht |
170.1 g/mol |
IUPAC-Name |
3,4-dihydroxybutylphosphonic acid |
InChI |
InChI=1S/C4H11O5P/c5-3-4(6)1-2-10(7,8)9/h4-6H,1-3H2,(H2,7,8,9) |
InChI-Schlüssel |
ZUCRMPBYWBAFDW-UHFFFAOYSA-N |
SMILES |
C(CP(=O)(O)O)C(CO)O |
Kanonische SMILES |
C(CP(=O)(O)O)C(CO)O |
Synonyme |
3,4-dihydroxybutyl-1-phosphonic acid 3,4-dihydroxybutyl-1-phosphonic acid, (+-)-isomer 3,4-dihydroxybutyl-1-phosphonic acid, dilithium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















